3-(3-bromophenyl)butanoic acid 3-(3-bromophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 53086-45-6
VCID: VC11637479
InChI: InChI=1S/C10H11BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol

3-(3-bromophenyl)butanoic acid

CAS No.: 53086-45-6

Cat. No.: VC11637479

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(3-bromophenyl)butanoic acid - 53086-45-6

Specification

CAS No. 53086-45-6
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
IUPAC Name 3-(3-bromophenyl)butanoic acid
Standard InChI InChI=1S/C10H11BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Standard InChI Key CVXWVKRMNAFDGY-UHFFFAOYSA-N
Canonical SMILES CC(CC(=O)O)C1=CC(=CC=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 3-(3-bromophenyl)butanoic acid consists of a butanoic acid moiety (–CH₂CH₂CH₂COOH) attached to the third carbon of a bromobenzene ring. Key structural descriptors include:

  • Molecular Formula: C₁₀H₁₁BrO₂

  • SMILES: CC(CC(=O)O)C1=CC(=CC=C1)Br

  • InChI Key: CVXWVKRMNAFDGY-UHFFFAOYSA-N .

The bromine atom at the meta-position introduces steric and electronic effects that influence reactivity. Density functional theory (DFT) calculations predict a planar conformation for the aromatic ring, with the carboxylic acid group adopting a gauche configuration relative to the adjacent methylene units .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 1H, aromatic), 7.32 (t, J = 1.8 Hz, 1H, aromatic), 7.20 (t, J = 7.8 Hz, 1H, aromatic), 5.91–5.87 (m, 1H, CH), 2.16 (d, J = 1.4 Hz, 3H, CH₃) .

  • ¹³C NMR (150 MHz, CDCl₃): δ 170.8 (COOH), 156.7 (C–Br), 142.4 (aromatic C), 131.0–125.7 (aromatic CH), 27.5 (CH₃) .

The presence of a deshielded carboxylic proton at δ 12–13 ppm in the ¹H NMR spectrum further confirms the acidic functional group .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, determined via ion mobility spectrometry, highlight the compound’s gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺243.00153142.6
[M+Na]⁺264.98347145.3
[M-H]⁻240.98697142.4

These values are critical for mass spectrometry-based identification in complex matrices .

Synthetic Methodologies

Asymmetric Hydrogenation

A landmark synthesis involves nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. For example, (Z)-3-(3-bromophenyl)but-2-enoic acid undergoes hydrogenation using a chiral Ni catalyst to yield the target compound with 96% enantiomeric excess (ee). Key reaction parameters include:

  • Catalyst: Ni(II) complex with a binaphthyl-derived phosphine ligand.

  • Conditions: 50–70°C, 50–80 bar H₂ pressure.

  • Yield: 97% .

This method avoids racemization and achieves high stereocontrol, making it suitable for pharmaceutical applications.

Grignard-Based Approaches

Alternative routes adapt Kolbe-Schmitt carboxylation strategies. Propargyl bromide reacts with magnesium in tetrahydrofuran (THF) under nitrogen to form a Grignard intermediate, which is quenched with CO₂ to yield 3-butynoic acid derivatives. Subsequent hydrogenation and purification steps afford 3-(3-bromophenyl)butanoic acid .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical transformations:

  • Esterification: Reaction with methanol/H₂SO₄ yields methyl 3-(3-bromophenyl)butanoate.

  • Amide Formation: Coupling with amines via carbodiimide reagents produces bioactive analogs.

Aromatic Substitution

The bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For instance, reaction with phenylboronic acid forms 3-(3-phenylphenyl)butanoic acid, expanding utility in materials science .

Applications in Drug Discovery

Chiral Building Blocks

The high enantiopurity of 3-(3-bromophenyl)butanoic acid makes it valuable for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its incorporation into peptide backbones enhances metabolic stability, as demonstrated in analogs of BOC-protected β-homophenylalanine .

Agrochemistry

Derivatives exhibit herbicidal and fungicidal activity. Structure-activity relationship (SAR) studies indicate that bromine substitution at the meta-position optimizes lipid membrane permeability, enhancing bioavailability in plant systems.

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